REACTION_CXSMILES
|
[C:1]1([CH2:7][CH:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1CCOCC1.O.[CH3:17][C:18]1[C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[C:22]([CH3:29])OC(=O)[CH:19]=1>C1(C)C=CC=CC=1>[CH3:29][C:22]1[C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[C:18]([CH3:19])[CH:17]=[CH:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(OC(=C1C(=O)OCC)C)=O
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was collected in a Dean-Stark trap
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled slightly
|
Type
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DISTILLATION
|
Details
|
The solvent was distilled from the reaction mixture at atmospheric pressure
|
Type
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CUSTOM
|
Details
|
to leave a residue
|
Type
|
TEMPERATURE
|
Details
|
The residue was then heated at 200° for 2.5 hours
|
Duration
|
2.5 h
|
Type
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DISTILLATION
|
Details
|
to collect the distilled morpholine
|
Type
|
TEMPERATURE
|
Details
|
The remaining pot residue was cooled
|
Type
|
ADDITION
|
Details
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slurried with a mixture of silica gel (700 g) and methylene chloride (1500 ml) for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with methylene chloride (500 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a thick brown residue
|
Type
|
DISTILLATION
|
Details
|
This residue was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give several fractions
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1C(=O)OCC)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |